Cas no 116-17-6 (Triisopropyl phosphite)

Triisopropyl phosphite 化学的及び物理的性質
名前と識別子
-
- Triisopropyl phosphite
- Tri-i-propylphosphite
- Triipropylphosphitemincolorlessliq
- Phosphorous acid triisopropyl ester
- Phosphorous acid tris(1-methylethyl) ester
- Triisopropoxyphosphine
- Tris(propan-2-yl) phosphite
- Medronic acid impurity A
- tripropan-2-yl phosphite
- TRIISOPROPYL PHOS
- Isopropyl phosphite
- TRISOPROPYL PHOSHITE
- Triisopropyl phosphi
- tri-2-propylphosphite
- tri-isopropylphosphit
- Tri-2-propyl phosphite
- UNII-RJ7QU4YQUN
- 4-01-00-01476 (Beilstein Handbook Reference)
- Z104472880
- RJ7QU4YQUN
- HSDB 2578
- CS-0105692
- Triisopropyl phosphite, 95%
- 116-17-6
- NS00002737
- Phosphorous acid, triisopropyl ester
- MFCD00008874
- SCHEMBL217612
- Tox21_304011
- Triisopropylphosphite
- NSC 6516
- WLN: 1Y1 & OPOY1 & 1 & OY1 & 1
- phosphorous acid tripropan-2-yl ester
- BRN 1701528
- EC 204-130-0
- FT-0600405
- ISOPROPYL PHOSPHITE ((C3H7O)3P) [HSDB]
- J-003395
- Phosphorous acid, tris(1-methylethyl) ester
- EINECS 204-130-0
- NCGC00357278-01
- D97741
- TRIS(ISOPROPYL) PHOSPHITE
- Medronic acid impurity A, European Pharmacopoeia (EP) Reference Standard
- A803570
- Isopropyl phosphite ((C3H7O)3P)
- Q27288144
- Medronic Acid Imp. A (EP); Medronic Acid Impurity A
- BP-30150
- CHEMBL3560028
- NSC6516
- Isopropyl phosphite, ((C3H7O)3P)
- DTXCID7024372
- AKOS009028942
- Isopropyl phosphite, tri-
- Tris(1-methylethoxy)phosphane
- T0610
- DTXSID9044372
- CAS-116-17-6
- NSC-6516
- Tri2propylphosphite
- Phosphorous acid, triisopropyl ester (8CI)
- Isopropyl phosphite, tri
- Tri2propyl phosphite
- Isopropyl phosphite ((C3H7O)3P) (6CI,7CI)
- Phosphorous acid, tris(1methylethyl) ester
-
- MDL: MFCD00008874
- インチ: 1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3
- InChIKey: SJHCUXCOGGKFAI-UHFFFAOYSA-N
- ほほえんだ: CC(C)OP(OC(C)C)OC(C)C
- BRN: 1701528
計算された属性
- せいみつぶんしりょう: 208.12300
- どういたいしつりょう: 208.123
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.844 g/mL at 25 °C(lit.)
- ふってん: 63-64 °C/11 mmHg(lit.)
- フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >
- 屈折率: n20/D 1.411(lit.)
- すいようせい: 不溶性
- PSA: 41.28000
- LogP: 3.48830
- かんど: Moisture Sensitive
- ようかいせい: 未確定
- じょうきあつ: <2 mmHg ( 20 °C)
Triisopropyl phosphite セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H315
- 警告文: P301+P310
- 危険物輸送番号:UN 3278 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25-38
- セキュリティの説明: S37-S46-S45-S36/37
- 福カードFコード:1-10
- RTECS番号:TH2800000
-
危険物標識:
- 包装カテゴリ:III
- 包装グループ:III
- リスク用語:R25; R38; R68
- 包装等級:III
- 危険レベル:3
- 危険レベル:3
- ちょぞうじょうけん:−20°C
- TSCA:Yes
- セキュリティ用語:3
Triisopropyl phosphite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19126-50.0g |
tris(propan-2-yl) phosphite |
116-17-6 | 95% | 50.0g |
$45.0 | 2023-02-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012772-100ml |
Triisopropyl phosphite |
116-17-6 | 96% | 100ml |
¥1340 | 2024-05-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T67806-500ML |
Triisopropyl phosphite |
116-17-6 | 500ml |
¥1520.01 | 2023-11-03 | ||
TRC | T884510-5ml |
Triisopropyl Phosphite |
116-17-6 | 5ml |
$ 69.00 | 2023-09-05 | ||
TRC | T884510-25ml |
Triisopropyl Phosphite |
116-17-6 | 25ml |
$ 81.00 | 2023-09-05 | ||
abcr | AB121643-250 g |
Tri-i-propylphosphite, 94%; . |
116-17-6 | 94% | 250 g |
€191.00 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097029-100ml |
Triisopropyl phosphite |
116-17-6 | 95% | 100ml |
¥1991 | 2023-04-19 | |
abcr | AB119905-100 ml |
Triisopropyl phosphite, 90%; . |
116-17-6 | 90% | 100 ml |
€68.30 | 2024-04-20 | |
Enamine | EN300-19126-1.0g |
tris(propan-2-yl) phosphite |
116-17-6 | 95% | 1.0g |
$24.0 | 2023-02-08 | |
Enamine | EN300-19126-100.0g |
tris(propan-2-yl) phosphite |
116-17-6 | 95% | 100.0g |
$66.0 | 2023-02-08 |
Triisopropyl phosphite 関連文献
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1. New insights on the reaction of trialkyl phosphites with 2-phenyl-3-phenylimino-3H-indole N-oxide: an indolic nitrone. Crystal structures of 1-diethylphosphoryl-2-phenyl-3-phenylamino-1H-indole and 2-phenyl-4-phenylimino-4H-3,1-benzoxazineStefania Canestrari,Alexander Mar’in,Paolo Sgarabotto,Lara Righi,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 2000 833
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2. A multifaceted approach towards understanding the peculiar behavior of (α)-hydroxyiminophosphonatesThomas Toupy,Christopher Kune,Kristof Van Hecke,Lo?c Quinton,Jean-Christophe M. Monbaliu Org. Chem. Front. 2022 9 173
-
3. Interaction between trialkyl phosphites and aminoxyl radicals: a model study for polymer stabilizationAlexander Mar’in,Elisabetta Damiani,Stefania Canestrari,Paul Dubs,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 1999 1363
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Micha? Juszczak,Sujoy Das,Aneta Kosińska,Agnieszka J. Rybarczyk-Pirek,Kinga Wzgarda-Raj,Paulina Tokarz,Saranya Vasudevan,Arkadiusz Chworos,Katarzyna Wo?niak,Bogna Rudolf Dalton Trans. 2023 52 4237
-
Chunya Li,Qi Wang,Jian-Qiu Zhang,Jingjing Ye,Ju Xie,Qing Xu,Li-Biao Han Green Chem. 2019 21 2916
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Chuen-Yo Hsiow,Rathinam Raja,Chun-Yao Wang,Yu-Hsiang Lin,Yu-Wen Yang,Yen-Ju Hsieh,Syang-Peng Rwei,Wen-Yen Chiu,Ching-I Huang,Leeyih Wang Phys. Chem. Chem. Phys. 2014 16 25111
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Petr Jansa,Antonín Holy,Martin Dra?insky,Ond?ej Baszczyňski,Michal ?esnek,Zlatko Janeba Green Chem. 2011 13 882
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Yoshifumi Hashikawa,Hidefumi Yasui,Kei Kurotobi,Yasujiro Murata Mater. Chem. Front. 2018 2 206
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9. A multifaceted approach towards understanding the peculiar behavior of (α)-hydroxyiminophosphonatesThomas Toupy,Christopher Kune,Kristof Van Hecke,Lo?c Quinton,Jean-Christophe M. Monbaliu Org. Chem. Front. 2022 9 173
-
Kersti B. Nilsson,Ingmar Persson Dalton Trans. 2004 1312
Triisopropyl phosphiteに関する追加情報
Triisopropyl Phosphite: A Comprehensive Overview
Triisopropyl phosphite, also known as 116-17-6 in the CAS registry, is a versatile organophosphorus compound that has garnered significant attention in various scientific and industrial applications. This compound, with the chemical formula C9H21O3P, is widely recognized for its unique chemical properties and its role in modern chemistry. In recent years, advancements in its synthesis, characterization, and application have further solidified its importance in fields ranging from catalysis to materials science.
The triisopropyl phosphite molecule consists of three isopropyl groups attached to a central phosphorus atom, which is also bonded to three oxygen atoms. This structure imparts it with both Lewis acidic and nucleophilic properties, making it highly reactive in various chemical transformations. Recent studies have highlighted its ability to act as a catalyst in organocatalytic reactions, particularly in the synthesis of complex organic molecules. For instance, researchers have demonstrated its effectiveness in facilitating the Michael addition reaction, a key process in organic synthesis.
One of the most notable applications of triisopropyl phosphite is in the field of polymer chemistry. It has been used as a stabilizer and a crosslinking agent in the production of thermoplastics and elastomers. Its ability to form stable networks through crosslinking has led to improvements in the mechanical properties of polymers, making them more durable and resistant to environmental factors. This has been particularly beneficial in industries such as automotive manufacturing and electronics, where material integrity is paramount.
In addition to its industrial applications, triisopropyl phosphite has also found a niche in biological research. Recent studies have explored its role as a chelating agent in metalloenzyme mimicry. By coordinating with metal ions, it can stabilize enzyme-like structures, enabling researchers to study enzymatic mechanisms under controlled conditions. This has opened new avenues for understanding biochemical processes and developing novel catalysts for biotechnological applications.
The synthesis of triisopropyl phosphite has undergone significant improvements in recent years. Traditionally synthesized via the reaction of triphenylphosphine with propionaldehyde under acidic conditions, modern methods now employ more efficient catalysts and reaction conditions. For example, the use of microwave-assisted synthesis has been shown to enhance reaction rates and yields, making the production process more sustainable and cost-effective.
From an environmental perspective, triisopropyl phosphite exhibits favorable biodegradation characteristics. Studies have shown that it can be effectively degraded by microorganisms under aerobic conditions, reducing its potential impact on ecosystems. This makes it a preferable choice over other organophosphorus compounds that may persist longer in the environment.
In conclusion, triisopropyl phosphite (CAS No: 116-17-6) stands out as a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties, coupled with recent advancements in its synthesis and application techniques, continue to drive innovation across industries. As research into this compound progresses, it is anticipated that new discoveries will further expand its utility and contribute to the development of cutting-edge technologies.
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